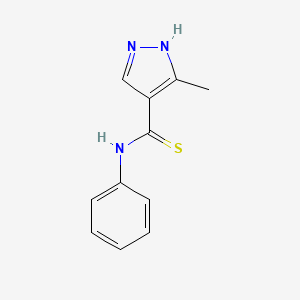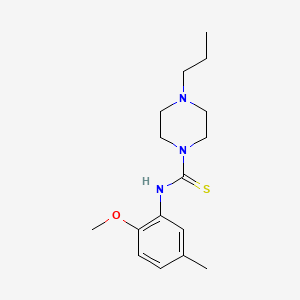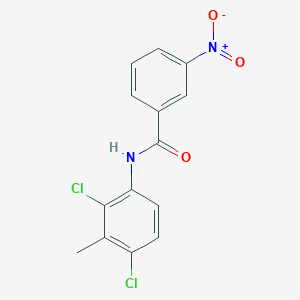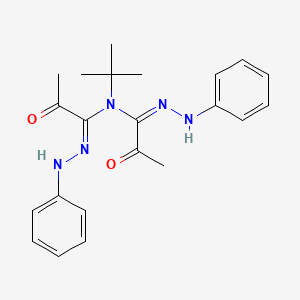![molecular formula C21H36N2O B5718780 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5718780.png)
2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol, also known as BHT-DMDP, is a synthetic antioxidant used in various industries. It is a derivative of butylated hydroxytoluene (BHT) and has been found to exhibit superior antioxidant properties.
Aplicaciones Científicas De Investigación
2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been extensively studied for its antioxidant properties. It has been found to be highly effective in preventing lipid oxidation in various food products, such as oils, meats, and snacks. It has also been used as an antioxidant in cosmetic products, such as creams and lotions. In addition, 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Mecanismo De Acción
2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing them from causing oxidative damage. It also chelates metal ions, which can catalyze the production of free radicals. 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been found to be more effective than BHT in preventing lipid oxidation due to its higher solubility in lipids.
Biochemical and Physiological Effects:
2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been found to have no toxic effects on humans or animals when consumed in moderate amounts. It is rapidly metabolized and excreted from the body. 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been found to improve the oxidative stability of oils and fats, thereby extending their shelf life. It has also been found to reduce inflammation and inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has several advantages for lab experiments. It is stable and easy to handle, making it a popular choice for antioxidant studies. It is also soluble in both water and lipids, allowing it to be used in a wide range of experiments. However, 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has some limitations. It can interfere with certain assays, such as the thiobarbituric acid reactive substances (TBARS) assay, which measures lipid oxidation. 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol can also exhibit pro-oxidant effects under certain conditions.
Direcciones Futuras
There are several future directions for the study of 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol. One area of research is the development of 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol-based drugs for the treatment of inflammation and cancer. Another area of research is the optimization of 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol synthesis methods to increase yields and reduce costs. Additionally, there is a need for further studies on the safety and toxicity of 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol, especially with regards to long-term exposure. Finally, there is a need for more studies on the mechanism of action of 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol, especially with regards to its interactions with other antioxidants and metal ions.
In conclusion, 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol is a synthetic antioxidant that has been extensively studied for its antioxidant properties and potential therapeutic applications. Its synthesis method has been optimized to produce high yields of pure 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol. 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol acts as an antioxidant by donating hydrogen atoms to free radicals and chelating metal ions. It has been found to have no toxic effects on humans or animals when consumed in moderate amounts. 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol, including the development of 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol-based drugs and optimization of synthesis methods.
Métodos De Síntesis
2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol can be synthesized through a multi-step process involving the reaction of BHT with formaldehyde and methylamine to form a Schiff base intermediate. This intermediate is then reduced with sodium borohydride to form the final product, 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol. The synthesis method has been optimized to produce high yields of pure 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol.
Propiedades
IUPAC Name |
2,4-ditert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O/c1-20(2,3)17-13-16(19(24)18(14-17)21(4,5)6)15-23-10-8-9-22(7)11-12-23/h13-14,24H,8-12,15H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFSWEOKYOZFNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN2CCCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Ditert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclohexyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5718721.png)


![1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B5718749.png)
![7-amino-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5718755.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5718762.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5718774.png)
![N-(3-{[(1-methylethylidene)amino]oxy}-5-nitrophenyl)acetamide](/img/structure/B5718776.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5718788.png)